1-Naphthalenol, 1-ethenyl-1,2,3,4-tetrahydro-
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Overview
Description
1-Naphthalenol, 1-ethenyl-1,2,3,4-tetrahydro- is an organic compound with the molecular formula C12H14O It is a derivative of naphthalene, characterized by the presence of a hydroxyl group and an ethenyl group on a tetrahydronaphthalene ring
Preparation Methods
The synthesis of 1-Naphthalenol, 1-ethenyl-1,2,3,4-tetrahydro- typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of a parent ketone, such as α-tetralone, with an appropriate aldehyde or ketone under basic conditions.
Enolate Alkylation: The resulting enolate is then alkylated using an alkyl halide in the presence of a strong base.
Reduction: The final step involves the reduction of the intermediate product to yield 1-Naphthalenol, 1-ethenyl-1,2,3,4-tetrahydro-.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
1-Naphthalenol, 1-ethenyl-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ethenyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents .
Scientific Research Applications
1-Naphthalenol, 1-ethenyl-1,2,3,4-tetrahydro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Naphthalenol, 1-ethenyl-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets and pathways. For instance, its anti-allergic properties are attributed to its ability to stabilize mast cells, thereby preventing the release of histamine and other inflammatory mediators . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
1-Naphthalenol, 1-ethenyl-1,2,3,4-tetrahydro- can be compared with other similar compounds such as:
1-Naphthalenol, 1,2,3,4-tetrahydro-: This compound lacks the ethenyl group, which may result in different chemical reactivity and applications.
α-Tetralol: Another related compound with similar structural features but different functional groups.
Properties
IUPAC Name |
1-ethenyl-3,4-dihydro-2H-naphthalen-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-2-12(13)9-5-7-10-6-3-4-8-11(10)12/h2-4,6,8,13H,1,5,7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJVOAGNRWTVGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CCCC2=CC=CC=C21)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482630 |
Source
|
Record name | 1-Naphthalenol, 1-ethenyl-1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6244-50-4 |
Source
|
Record name | 1-Naphthalenol, 1-ethenyl-1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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